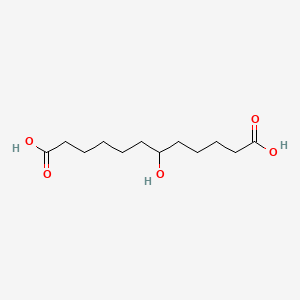
Tetrapropenylsuccinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of succinic acid, where the hydrogen atoms are replaced by tetrapropenyl groups. This compound is typically a colorless to light yellow liquid at room temperature and is known for its low solubility in water but good solubility in organic solvents such as alcohols and esters .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrapropenylsuccinic acid can be synthesized through the reaction of maleic anhydride with a hydrocarbon distillate predominantly composed of C12 branched olefins derived from propylene tetramer . The reaction typically involves heating the reactants to facilitate the formation of the tetrapropenylsuccinic anhydride, which can then be hydrolyzed to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where maleic anhydride and the hydrocarbon distillate are continuously fed and reacted under controlled temperatures and pressures. The resulting anhydride is then subjected to hydrolysis and purification processes to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Tetrapropenylsuccinic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Hydrolysis: The anhydride form can be hydrolyzed to the acid form.
Addition Reactions: The double bonds in the tetrapropenyl groups can participate in addition reactions.
Common Reagents and Conditions:
Esterification: Typically involves alcohols and an acid catalyst such as sulfuric acid.
Hydrolysis: Requires water and can be catalyzed by acids or bases.
Addition Reactions: Often involve reagents like hydrogen or halogens under specific conditions.
Major Products:
Esters: Formed from esterification reactions.
Hydrolyzed Products: this compound from the hydrolysis of its anhydride form.
Scientific Research Applications
Tetrapropenylsuccinic acid has a wide range of applications in various fields:
Mechanism of Action
The mechanism by which tetrapropenylsuccinic acid exerts its effects is primarily through its ability to form stable complexes with other molecules. This property is leveraged in its use as a corrosion inhibitor and in drug delivery systems. The molecular targets and pathways involved often include interactions with metal ions and organic molecules, leading to the formation of protective layers or stable complexes .
Comparison with Similar Compounds
Dodecenylsuccinic Anhydride: Similar in structure but exists in an anhydride form.
Octadecenylsuccinic Anhydride: Another similar compound with a longer alkyl chain.
Uniqueness: Tetrapropenylsuccinic acid is unique due to its specific branched tetrapropenyl groups, which impart distinct chemical properties such as enhanced solubility in organic solvents and specific reactivity patterns . This makes it particularly useful in applications requiring specific solubility and reactivity characteristics.
Properties
Molecular Formula |
C16H22O4 |
|---|---|
Molecular Weight |
278.34 g/mol |
IUPAC Name |
2,2,3,3-tetrakis(prop-1-enyl)butanedioic acid |
InChI |
InChI=1S/C16H22O4/c1-5-9-15(10-6-2,13(17)18)16(11-7-3,12-8-4)14(19)20/h5-12H,1-4H3,(H,17,18)(H,19,20) |
InChI Key |
GGQRKYMKYMRZTF-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C=CC)(C(=O)O)C(C=CC)(C=CC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


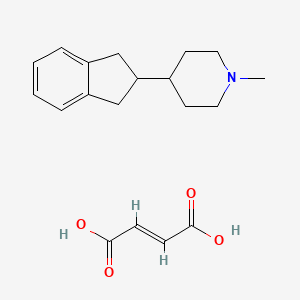
![N-(4-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide](/img/structure/B13960520.png)
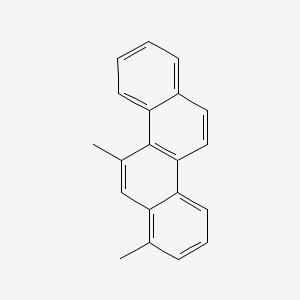

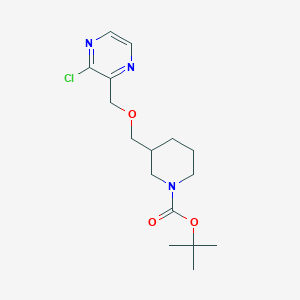
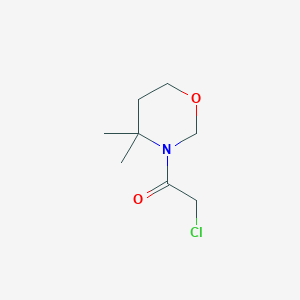
![2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13960569.png)
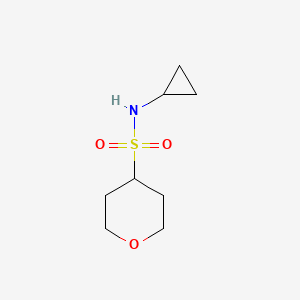
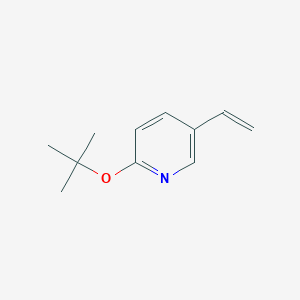
![N-[5-(4-chlorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine](/img/structure/B13960581.png)
![5-[2-(Propan-2-ylidene)hydrazinyl]pyridine-2-carboxylic acid](/img/structure/B13960585.png)

